molecular formula C16H15N3OS B12532121 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide CAS No. 652328-56-8

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide

Katalognummer: B12532121
CAS-Nummer: 652328-56-8
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: ODAGPHFSEYXVIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group and a butanethioamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide typically involves the reaction of appropriate hydrazones with thioamides under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality control, and possibly employing continuous flow techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, oxo compounds, and hydrazine derivatives. These products can be further utilized in different chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide has been explored for its potential in several scientific research areas:

Wirkmechanismus

The mechanism by which 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as a sortase A transpeptidase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction essential for bacterial cell wall synthesis . This inhibition disrupts bacterial virulence and biofilm formation, making it a potential antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide stands out due to its thioamide group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for developing new antimicrobial agents and studying enzyme inhibition mechanisms.

Eigenschaften

CAS-Nummer

652328-56-8

Molekularformel

C16H15N3OS

Molekulargewicht

297.4 g/mol

IUPAC-Name

3-oxo-N-phenyl-2-(phenylhydrazinylidene)butanethioamide

InChI

InChI=1S/C16H15N3OS/c1-12(20)15(19-18-14-10-6-3-7-11-14)16(21)17-13-8-4-2-5-9-13/h2-11,18H,1H3,(H,17,21)

InChI-Schlüssel

ODAGPHFSEYXVIW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.